molecular formula C21H23N3O3 B2936447 (2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946355-09-5

(2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2936447
CAS No.: 946355-09-5
M. Wt: 365.433
InChI Key: OANYESCSRQPZDF-UHFFFAOYSA-N
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Description

The compound “(2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a triazole-based ester featuring a 1,2,3-triazole core substituted with a 5-methyl group and a 4-ethoxyphenyl moiety at the N1 position. The carboxylate ester is linked to a 2,5-dimethylphenylmethyl group. Its molecular formula is C21H23N3O3, with a molecular weight of 365.43 g/mol.

Structurally, the 4-ethoxyphenyl group introduces electron-donating ethoxy substituents, which may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name

(2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-5-26-19-10-8-18(9-11-19)24-16(4)20(22-23-24)21(25)27-13-17-12-14(2)6-7-15(17)3/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANYESCSRQPZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(C=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification, where the triazole derivative is reacted with an appropriate carboxylic acid or its derivative.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions, where the triazole derivative is reacted with appropriate phenyl halides or phenyl boronic acids under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

(2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of (2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Electronic Effects

  • The 4-ethoxyphenyl group in the target compound provides electron-donating effects via the ethoxy group, contrasting with the electron-withdrawing 3-fluorophenyl (F152-0637, F152-0638) or 3-chlorophenyl (Compound 4 ) substituents. This difference may influence reactivity in nucleophilic or electrophilic environments .
  • The ethyl ester in Compound 4 offers minimal steric hindrance compared to the bulky (2,5-dimethylphenyl)methyl group in the target compound, which could reduce solubility in polar solvents.

Steric and Solubility Considerations

  • In contrast, F152-0638’s 3-methylphenylmethyl ester has a smaller meta-methyl group, possibly improving solubility .
  • The chlorine in Compound 4 increases molecular polarity compared to the ethoxy group, which may enhance corrosion inhibition efficacy in acidic environments .

Biological Activity

The compound (2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of triazole derivatives typically involves the Huisgen cycloaddition reaction, where azides and alkynes react to form 1,2,3-triazoles. Variations in substituents on the phenyl rings can significantly influence biological activity. For example, the introduction of different functional groups can enhance solubility and bioavailability, which are crucial for therapeutic efficacy.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting cell proliferation across various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-71.1
HCT-1162.6
HepG21.4

These findings suggest that the compound may act through mechanisms such as thymidylate synthase inhibition, which is critical for DNA synthesis and repair. The IC50 values indicate a higher potency compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. It showed effective inhibition against common pathogens:

Pathogen Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18

This dual activity highlights the potential of triazole compounds as multifunctional agents in therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. Key observations from SAR studies include:

  • Substituent Positioning : Ortho-substituted compounds generally exhibit better activity than meta or para substitutions.
  • Number of Substituents : Increasing the number of substituents can lead to decreased activity due to steric hindrance.
  • Functional Group Variability : The presence of electron-withdrawing or electron-donating groups can modulate the electronic properties and reactivity of the compounds.

Case Studies

A notable study synthesized a series of triazole derivatives and evaluated their anticancer and antimicrobial activities. Among these, specific compounds demonstrated superior efficacy against both cancer cell lines and bacterial strains, suggesting that modifications to the triazole core could yield even more potent derivatives.

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